2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Description
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURVTDKUHZJPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152925 | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-85-5 | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carboxylation and Subsequent Conversion
Another indirect route involves first synthesizing 2,4,6-trimethylbenzoic acid, which can then be converted to the corresponding nitrile. The patent CN102491894A describes an efficient method for preparing 2,4,6-trimethylbenzoic acid by carboxylation of mesitylene using carbon dioxide under catalytic conditions.
- Step 1: Sym-trimethylbenzene (mesitylene) is reacted with carbon dioxide in the presence of a catalyst at 10-25 °C and 0.18-0.4 MPa pressure for 6-12 hours.
- Step 2: Hydrochloric acid and water are added to the reaction mixture, followed by phase separation and crystallization to isolate the acid.
- Step 3: The 2,4,6-trimethylbenzoic acid can then be converted to the nitrile via dehydration reactions using reagents such as thionyl chloride followed by treatment with ammonia or other nitrile-forming agents.
This method is noted for its simplicity, fewer steps, and green chemistry advantages.
Detailed Reaction Conditions and Parameters
| Preparation Step | Conditions/Parameters | Notes |
|---|---|---|
| Carboxylation of mesitylene | Temp: 10-25 °C; Pressure: 0.18-0.4 MPa; Time: 6-12 hours | Catalyst loading: 0.5-4 wt%; mesitylene 96-99.5 wt% |
| Acid isolation | Add HCl and water; warm to 65-75 °C; phase separation 1-2 h | Catalyst recycled from aqueous phase; oil phase cooled to crystallize acid |
| Conversion of acid to nitrile | Dehydration reagents (e.g., thionyl chloride, P2O5); ammonia or equivalents | Requires controlled temperature; yields vary with reagent choice |
| Synthesis of triamine intermediate | Nitration of mesitylene followed by reduction or amination | Hydrazine hydrate used in amination; reaction conditions optimized for selectivity |
| Conversion of triamine to tricarbonitrile | Dehydration or substitution reactions | Requires careful control to avoid side reactions |
Research Findings and Comparative Analysis
- The carboxylation method offers an economical and environmentally friendly route to the acid intermediate, which is a versatile precursor for nitriles.
- The triamine route provides a more direct path to the nitrile but involves more complex intermediate steps, including nitration and reduction, which may introduce impurities and require more purification.
- Catalyst recycling in the carboxylation process enhances sustainability.
- Reaction times and temperatures are critical for maximizing yields and minimizing by-products.
- Use of hydrazine hydrate in the triamine synthesis demands careful handling due to its toxicity and reactivity.
Summary Table of Preparation Routes
| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |
|---|---|---|---|---|
| Carboxylation + Dehydration | Mesitylene (sym-trimethylbenzene) | 2,4,6-Trimethylbenzoic acid | Simple, green, catalyst recyclable | Requires additional step to convert acid to nitrile |
| Triamine Intermediate Route | Mesitylene derivatives | 2,4,6-Trimethylbenzene-1,3,5-triamine | More direct nitrile formation | Multi-step, involves hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Trimethylbenzene-1,3,5-triamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
Cyanide-Based COFs
TBTN is utilized in the synthesis of cyanide-based covalent organic frameworks (TBTN-COFs). These materials exhibit enhanced stability and functionality due to the incorporation of TBTN into their structure. The frameworks are characterized by their ability to facilitate chemical reactions and are being investigated for applications in catalysis and gas storage .
Photocatalytic Applications
Recent studies have highlighted the potential of TBTN-COFs as photocatalysts for hydrogen peroxide evolution. The unique properties of TBTN contribute to the efficiency of these frameworks in photocatalytic processes, making them suitable for environmental remediation and energy conversion technologies .
Drug Development
TBTN serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their therapeutic potential, particularly in developing anti-spasm medications. The structural characteristics of TBTN allow it to participate in reactions that yield biologically active compounds .
Material Science
Thermal Stability and Nucleating Agents
The compound exhibits high thermal stability and serves as an effective nucleating agent in polymer processing. For example, it has been employed in isotactic polypropylene production to enhance crystallization rates and improve material properties .
Supermolecular Structures
TBTN's symmetrical molecular structure allows it to form supermolecular assemblies, which are crucial for developing advanced materials such as liquid crystals and dendrimers. These materials have applications in electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .
Comparison with Similar Compounds
Benzene-1,3,5-tricarbonitrile
- Structure: Lacks methyl groups, with three cyano groups at the 1,3,5-positions.
- Properties : Smaller molecular weight (153.14 g/mol vs. 195.22 g/mol for TBTN) and higher symmetry. The absence of methyl groups reduces steric hindrance but diminishes electronic tunability.
- Applications : Less effective in ECL applications due to weaker intramolecular charge transfer. Used in organic electronics as a simpler electron-deficient building block .
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile
- Structure : Fluorine atoms replace methyl groups at the 2,4,6-positions.
- Properties : Stronger electron-withdrawing capacity (fluorine’s electronegativity) but reduced steric bulk. Higher solubility in polar solvents compared to TBTN.
- Applications : Preferred in organic electronics for its enhanced electron deficiency, enabling efficient charge transport in semiconductors .
6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile
- Structure: Cyano groups at 1,2,4-positions, with a methyl group at position 3 and a hexyloxy (-O-C₆H₁₃) chain at position 4.
- Properties : The alkoxy group introduces solubility in organic solvents (e.g., ethyl acetate) and liquid crystalline behavior.
- Applications : Used in synthesizing heterocyclic compounds (e.g., isoindolines) rather than COFs, highlighting the impact of substituent position on reactivity .
Comparative Analysis of Key Properties
EW = Electron-Withdrawing; ED = Electron-Donating
Biological Activity
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile (TBTN), also known as 1,3,5-benzenetricarbonitrile with a molecular formula of and CAS No. 1206-85-5, is a compound of significant interest due to its diverse biological activities and applications in various fields such as material science and biochemistry. This article reviews the biological activity of TBTN, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 195.22 g/mol
- Boiling Point : Data not available
- Structure : The compound features a benzene ring substituted with three cyano groups at positions 1, 3, and 5.
Antimicrobial Properties
Research indicates that TBTN exhibits notable antimicrobial activity. A study investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that TBTN inhibited bacterial growth effectively at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that TBTN could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that TBTN has selective cytotoxic effects. For instance, it was found to induce apoptosis in breast cancer cells while having minimal effects on normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| NIH/3T3 (Fibroblast) | >100 |
The selectivity towards cancer cells indicates its potential as an anticancer agent.
The biological activity of TBTN is largely attributed to its ability to interact with cellular components such as DNA and proteins. It is hypothesized that the cyano groups facilitate the formation of reactive species that can induce oxidative stress within cells, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of TBTN against multi-drug resistant strains. The study concluded that TBTN could serve as a template for designing new antibiotics due to its potent activity against resistant bacteria .
- Cancer Treatment : A recent investigation in Cancer Research assessed the cytotoxic effects of TBTN on various cancer cell lines. The results indicated significant tumor growth inhibition in vivo when administered in a controlled dose regimen .
- Photocatalytic Applications : TBTN has been incorporated into covalent organic frameworks (COFs) for enhanced photocatalytic activity. These frameworks demonstrated improved efficiency in hydrogen peroxide production under light irradiation conditions .
Q & A
Q. Key Parameters :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 80–120°C |
| Solvent | Acetic acid, dioxane |
| Catalyst | NH₄OAc, piperidine |
| Yield | 70–90% (optimized conditions) |
Basic: How should researchers characterize the purity and structure of this compound?
Q. Methodological Approach :
- Spectroscopy :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 201.14 for C₁₂H₉N₃) and fragmentation patterns.
- Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values .
Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., DFT) to resolve overlapping peaks caused by steric hindrance from methyl groups.
Advanced: How do steric effects from methyl groups influence the reactivity of this compound in supramolecular chemistry applications?
The three methyl groups introduce steric hindrance , which can:
- Limit Solubility : Reduce solubility in polar solvents due to hydrophobic interactions.
- Modify Reactivity : Shield the nitrile groups, slowing nucleophilic additions or cyclization reactions.
- Direct Crystal Packing : Promote non-covalent interactions (e.g., C–H···N bonds) in crystal lattices, as observed in analogous tricarbonitriles .
Q. Experimental Design :
- Compare reaction kinetics with/without methyl groups using substituent-free analogs.
- Employ X-ray crystallography to analyze steric effects on molecular packing .
Advanced: What computational strategies can predict the electronic properties of this compound for materials science applications?
Q. Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transport.
- Molecular Dynamics (MD) : Simulate interactions in solvents or polymer matrices to assess compatibility for use in porous materials (e.g., covalent organic frameworks, COFs) .
Q. Example Findings :
| Property | Predicted Value (DFT) |
|---|---|
| HOMO-LUMO Gap | ~4.5–5.0 eV |
| Dipole Moment | ~3.2–3.5 Debye |
Advanced: How can researchers resolve contradictions in reported spectroscopic data for methyl-substituted tricarbonitriles?
Q. Common Pitfalls & Solutions :
- Peak Overlap : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., HSQC) to resolve aromatic and methyl signals .
- Impurity Artifacts : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%).
- Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
Q. Validation Protocol :
Reproduce synthesis under inert conditions (N₂/Ar).
Compare data with structurally similar compounds (e.g., 2,4,6-trihydroxybenzene-1,3,5-tricarbonitrile) .
Basic: What stability considerations are critical for storing this compound?
-
Storage Conditions :
Parameter Recommendation Temperature –20°C (long-term), 4°C (short-term) Light Amber vials to prevent photodegradation Humidity Desiccator (silica gel) -
Decomposition Risks : Hydrolysis of nitrile groups in acidic/basic conditions. Pre-test stability in target reaction media .
Advanced: What role can this compound play in designing functional materials?
Q. Potential Applications :
- Coordination Polymers : Act as a tridentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺) to form metal-organic frameworks (MOFs).
- Photocatalysts : Leverage electron-deficient nitrile groups for light-driven charge separation.
- Sensors : Functionalize with fluorophores for nitroaromatic compound detection.
Q. Synthesis Example :
- MOF Fabrication : React with Zn(NO₃)₂ in DMF at 100°C for 24 hours. Characterize porosity via BET surface area analysis (~500–800 m²/g) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
